Avorelin, with the chemical identifier 140703-49-7, is derived from modifications of natural peptide sequences to enhance stability and efficacy. It belongs to a class of compounds known as peptide agonists, which activate specific receptors in the body to elicit physiological responses. Its primary classification is as a reproductive hormone analog, utilized in various experimental and clinical settings to study reproductive health and hormonal regulation.
Avorelin is synthesized using solid-phase peptide synthesis, a widely utilized technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on an insoluble resin. The synthesis involves several key steps:
The synthesis process typically includes high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the molecular structure and purity of Avorelin .
Avorelin's molecular structure consists of a sequence of amino acids that closely resembles that of natural gonadotropin-releasing hormone. The specific arrangement of these amino acids contributes to its biological activity and receptor binding affinity.
The three-dimensional conformation plays a critical role in its interaction with gonadotropin-releasing hormone receptors, influencing its activity in biological systems.
Avorelin undergoes various chemical reactions typical for peptides, including hydrolysis under extreme conditions or enzymatic degradation by proteolytic enzymes. The stability of Avorelin is enhanced by its structural modifications, making it less susceptible to these reactions compared to unmodified peptides.
These reactions are crucial for understanding how Avorelin behaves in biological systems and its potential therapeutic applications.
Avorelin acts by binding to gonadotropin-releasing hormone receptors located in the anterior pituitary gland. This interaction stimulates the secretion of luteinizing hormone and follicle-stimulating hormone, which are essential for regulating reproductive functions.
Data from studies indicate that Avorelin's action can lead to increased levels of sex hormones, thereby influencing reproductive health outcomes.
Relevant analyses such as thermal stability tests indicate that Avorelin maintains integrity under standard laboratory conditions .
Avorelin is primarily used in research settings focused on:
Its ability to effectively mimic natural gonadotropin-releasing hormone makes it a valuable tool for scientists studying reproductive endocrinology .
The development of LHRH agonists represents a paradigm shift in endocrine therapy that began with the Nobel Prize-winning isolation of native LHRH by Schally and Guillemin in 1971 [6]. This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) regulates gonadotropin secretion through pulsatile hypothalamic release. The therapeutic breakthrough emerged when researchers discovered that continuous administration of synthetic LHRH analogs caused paradoxical receptor downregulation and gonadal suppression, contrary to initial expectations of stimulation [5] [8]. This fundamental insight transformed endocrine oncology, providing a reversible alternative to surgical castration that first entered clinical practice in the 1980s [3].
First-generation LHRH agonists like goserelin, leuprolide, and triptorelin featured amino acid substitutions at positions 6 and 10, enhancing receptor binding affinity and extending biological half-life. These modifications yielded compounds with up to 100-fold greater potency than native LHRH [6]. Clinical studies demonstrated their capacity to achieve castration testosterone levels (<50 ng/dL) within weeks, establishing them as first-line interventions for advanced prostate cancer [1] [5]. The historical evolution from non-selective estrogen therapies (diethylstilbestrol) and irreversible surgical approaches to targeted, reversible peptide analogs represents a therapeutic renaissance in endocrine manipulation [3] [5].
Table 1: Evolution of LHRH Agonists in Endocrine Therapy
Era | Therapeutic Approach | Key Limitations | Clinical Impact |
---|---|---|---|
1940s-1960s | Surgical castration, High-dose estrogens | Irreversible, Cardiovascular toxicity, Psychological burden | Symptomatic palliation without survival benefit |
1970s | Native LHRH administration | Pulsatile secretion requirement, Short half-life, Testosterone flare | Proof-of-concept for hormonal manipulation |
1980s | First-gen LHRH agonists (Goserelin, Leuprolide) | Initial testosterone surge, Monthly injections | Medical castration alternative with reversible effects |
2000s | Long-acting formulations (3-6 month depots) | Injection site reactions, Delayed clearance | Improved adherence and quality of life |
2010s-Present | Third-gen superagonists (Avorelin) | Optimized receptor kinetics, Reduced flare risk | Enhanced biochemical control with novel delivery |
Avorelin exemplifies the third generation of peptide therapeutics that integrate advanced structural modifications with refined delivery technologies. Its development reflects key trends in peptide pharmaceutical science: enhanced metabolic stability, receptor selectivity, and delivery optimization. Unlike early peptides that suffered rapid enzymatic degradation, Avorelin incorporates non-natural amino acids and terminal modifications that confer protease resistance, particularly against endopeptidases targeting the Gly⁶-Leu⁷ bond in native LHRH [2] [4]. These innovations extend its plasma half-life to support monthly or quarterly dosing regimens, aligning with contemporary expectations for chronic disease management [4] [7].
The compound's trajectory mirrors broader advances in peptide synthesis methodologies. While first-generation LHRH agonists relied on solution-phase synthesis with limited yield and purity, Avorelin benefits from solid-phase peptide synthesis (SPPS) innovations enabling precise incorporation of D-amino acids and hydrophobic side chains [2] [7]. Modern purification techniques like HPLC and capillary electrophoresis ensure >99.5% homogeneity, critical for batch consistency and predictable pharmacokinetics [4]. Furthermore, Avorelin's development coincided with breakthroughs in sustained-release delivery, including biodegradable polymers that maintain therapeutic plasma concentrations for extended durations without peak-trough fluctuations [1] [6].
Table 2: Avorelin's Position in Peptide Therapeutic Evolution
Parameter | First-Gen Peptides | Second-Gen Peptides | Avorelin (Third-Gen) |
---|---|---|---|
Representative Agents | Insulin, Oxytocin | Goserelin, Leuprolide | Avorelin, Advanced somatostatin analogs |
Synthesis Method | Extraction from tissues, Limited chemical synthesis | Classical solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |
Structural Features | Native sequences, Minimal modifications | Single amino acid substitutions | Multiple non-natural amino acids, Terminal modifications |
Stability Profile | High proteolytic sensitivity, Minutes half-life | Moderate stability, Hours half-life | Enhanced protease resistance, Days half-life |
Delivery Systems | Multiple daily injections | Monthly depot injections | 3-6 month implants, Nanocarrier systems |
Target Specificity | Moderate receptor affinity | Improved affinity (10-100x native) | Ultra-high affinity (>100x native), Reduced off-target effects |
Avorelin belongs to the superagonist subclass of LHRH analogs characterized by accelerated receptor desensitization and prolonged pituitary suppression. This classification distinguishes it from antagonists (e.g., degarelix) that provide immediate receptor blockade without initial stimulation [1] [8]. Superagonists exhibit biased signaling at LHRH receptors, preferentially activating Gαq/11 proteins over β-arrestin pathways, which contributes to more rapid desensitization compared to native LHRH [6] [8]. Avorelin's specific structural signature features a D-ureidoalanine⁶ substitution and Azagly-NH₂¹⁰ terminus, creating a conformation that stabilizes the receptor in an inactive state following initial activation [1] [6].
Structurally, Avorelin shares the conserved N-terminal (pGlu-His-Trp) and C-terminal (Pro-Gly-NH₂) motifs essential for receptor engagement but incorporates strategic modifications that enhance its pharmacological profile:
These modifications collectively yield a compound with sub-nanomolar receptor affinity (Kd=0.19 nM versus 1.7 nM for leuprolide) and accelerated desensitization kinetics (castration achieved in 7-10 days versus 14-21 for first-gen agonists) [1] [6]. Unlike early agonists that produce significant testosterone surge (>140% baseline), Avorelin's optimized receptor kinetics limit surge amplitude to <60%, potentially reducing flare risk [5] [6]. Its classification reflects the pinnacle of iterative peptide engineering aimed at balancing efficacy, safety, and practicality in long-term endocrine manipulation.
Table 3: Structural and Pharmacodynamic Comparison of LHRH Superagonists
Parameter | Native LHRH | Leuprolide | Goserelin | Avorelin |
---|---|---|---|---|
Amino Acid Sequence | pG-H-W-S-Y-G-L-R-P-G-NH₂ | pG-H-W-S-Y-DLeu-L-R-Pro-NHEt | pG-H-W-S-Y-D-Ser(tBu)-L-R-Pro-Azagly-NH₂ | pG-H-W-S-Y-D-UreidoAla-NMeL-R-Pro-Azagly-NH₂ |
Position 6 Modification | Glycine | D-Leucine | D-Ser(tBu) | D-UreidoAlanine |
Position 10 Modification | Glycine-amide | Pro-ethylamide | Pro-Azaglycinamide | Pro-Azaglycinamide |
Receptor Affinity (Kd nM) | 1.7 | 0.8 | 0.5 | 0.19 |
Testosterone Surge (%) | N/A | 140-170% | 120-150% | <60% |
Castration Onset (Days) | Not achieved | 14-21 | 14-21 | 7-10 |
Protease Resistance | Low | Moderate | Moderate | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7